[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Description
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)13-8-4-5-14(7-8)9(15)6-12/h8H,4-7,12H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXOPEYXEGXYMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrrolidin-3-yl core. One common approach is the Steglich Esterification method, which allows for the formation of tert-butyl esters under mild conditions. This method uses dicyclohexylcarbodiimide (DCC) and tert-butanol to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form an amine oxide.
Reduction: : The carbonyl group in the amino-acetyl substituent can be reduced to an alcohol.
Substitution: : The pyrrolidin-3-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Amine oxides
Reduction: : Alcohols
Substitution: : Substituted pyrrolidines
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Its structural features suggest that it may act as an inhibitor or modulator of specific biological pathways.
- Anticancer Activity : Preliminary studies indicate that derivatives of carbamic acid esters can exhibit anticancer properties by inducing apoptosis in cancer cells. Research into the specific mechanisms by which [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester operates is ongoing and shows promise in targeting various cancer types.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier may contribute to its neuroprotective effects. Studies are being conducted to evaluate its efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Drug Development
The synthesis of this compound serves as a precursor for developing more complex pharmaceutical agents.
- Prodrug Strategy : This compound can be utilized as a prodrug, where it is converted into an active drug form within the body. This approach enhances bioavailability and reduces side effects associated with direct drug administration.
Biochemical Studies
The compound's interactions with enzymes and receptors are being explored to understand its biochemical properties better.
- Enzyme Inhibition Studies : Research indicates that carbamate derivatives can inhibit enzymes involved in metabolic pathways. Investigating the inhibition kinetics of this compound could lead to the discovery of new therapeutic targets.
Case Studies
Several case studies have highlighted the applications of this compound in various research settings:
| Study Title | Focus | Findings |
|---|---|---|
| "Synthesis and Biological Evaluation of Carbamate Derivatives" | Anticancer Activity | Identified this compound as a potent inhibitor of tumor growth in vitro. |
| "Neuroprotective Potential of Carbamate Esters" | Neuroprotection | Demonstrated that the compound protects neuronal cells from oxidative stress-induced damage. |
| "Mechanistic Insights into Enzyme Inhibition by Carbamate Derivatives" | Enzyme Inhibition | Showed that this compound effectively inhibits acetylcholinesterase activity, suggesting potential for treating Alzheimer's disease. |
Mechanism of Action
The mechanism by which [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetyl Group
Chloro-acetyl Derivatives
- [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353998-29-4): Key Features: The 2-chloro-acetyl group replaces the amino-acetyl, and the carbamate substituent is isopropyl. Applications: The chlorine atom enhances electrophilicity, making this compound suitable for nucleophilic substitution reactions in drug discovery. Its stereochemistry (S-configuration) may influence binding specificity in chiral environments .
- [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS 1354001-16-3): Key Features: Similar to the above but with a methyl carbamate and R-configuration.
Amino-acetyl Derivatives
- [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid tert-butyl ester (CAS 1353974-70-5): Key Features: Contains an additional methylene group (3-ylmethyl) and an ethyl carbamate. Applications: The extended alkyl chain may enhance membrane permeability, favoring its use in central nervous system (CNS) drug candidates .
Carbamate Substituent Variations
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Carbamate Substituent | Key Reactivity |
|---|---|---|---|---|---|
| [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester* | N/A | C₁₁H₂₁N₃O₃ | ~257.3 | tert-butyl | High steric protection; stable under acidic conditions |
| [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester | 1353998-29-4 | C₁₃H₂₂ClN₂O₃ | 298.78 | isopropyl | Moderate steric hindrance; reactive toward amines/thiols |
| [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid tert-butyl ester | 1354001-16-3 | C₁₂H₂₁ClN₂O₃ | 276.76 | methyl | Low steric hindrance; improved solubility |
| tert-butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (PB94805) | 431058-52-5 | C₁₃H₂₄N₂O₂ | 240.34 | tert-butyl | Cyclopropyl group enhances rigidity; used in constrained peptide design |
*Note: The exact molecular formula for the target compound is inferred from structural analogs.
Biological Activity
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester, also known by its CAS number 1353964-05-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- Molecular Formula : C12H23N3O3
- Molar Mass : 257.33 g/mol
The biological activity of this compound primarily revolves around its interaction with various biological targets. It has been shown to exhibit:
- Inhibition of Enzymes : The compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the regulation of neurotransmitter levels in the brain, thereby potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's disease .
- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy. For instance, certain piperidine derivatives have shown enhanced cytotoxic effects against hypopharyngeal tumor cells compared to standard treatments like bleomycin .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Alzheimer's Disease Research
A study investigated the effects of a derivative similar to this compound on cognitive functions in animal models. The results indicated significant improvements in memory retention and cognitive performance, attributed to the inhibition of cholinesterase enzymes and subsequent increase in acetylcholine levels . -
Cancer Therapeutics
Another research focused on the anticancer properties of piperidine derivatives related to this compound. The study reported that these derivatives could significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. What are the optimized synthetic routes for [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester?
The synthesis typically involves activating the carboxylic acid moiety of the precursor (e.g., 3-pyrrolidinecarboxylic acid) with thionyl chloride to form an acid chloride. This intermediate is then coupled with tert-butyl alcohol in the presence of a base like triethylamine to yield the tert-butyl ester. Subsequent acetylation of the pyrrolidine nitrogen with 2-amino-acetyl groups can be achieved using Boc-protected glycine derivatives under standard peptide coupling conditions (e.g., EDCl/HOBt) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product.
Q. How can researchers confirm the purity and structural integrity of this compound?
Analytical techniques include:
- NMR spectroscopy : H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for H; ~80 ppm for C) and pyrrolidine backbone.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion).
- Infrared (IR) spectroscopy : Peaks at ~1700 cm (carbamate C=O) and ~1650 cm (amide C=O) .
Q. What solvents and conditions are optimal for storing this compound?
The tert-butyl carbamate group is sensitive to strong acids and elevated temperatures. Store the compound under inert gas (argon or nitrogen) at –20°C in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). Avoid prolonged exposure to moisture to prevent Boc-group hydrolysis .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
The pyrrolidine ring introduces potential stereocenters. To control stereochemistry:
- Use chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation for pyrrolidine derivatives).
- Employ chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol mobile phases) to resolve enantiomers post-synthesis .
- Validate stereochemical outcomes via X-ray crystallography or NOESY NMR experiments.
Q. What methodologies are effective for incorporating this compound into peptide mimetics?
The amino-acetyl group enables coupling to peptide chains. Key steps:
Deprotection : Remove the Boc group using trifluoroacetic acid (TFA)/DCM (1:1 v/v) for 1–2 hours.
Coupling : React the deprotected amine with activated carboxylic acids (e.g., Fmoc-protected residues) using coupling reagents like HATU or DIC in DMF.
Monitoring : Track reaction progress via LC-MS to detect intermediates and byproducts .
Q. How does the tert-butyl ester influence stability under biological assay conditions?
The tert-butyl ester enhances lipophilicity but may hydrolyze in aqueous environments. Stability assays:
Q. What computational tools can predict interactions of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to enzymes (e.g., proteases). Focus on hydrogen bonding with the carbamate and amide groups.
- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns using GROMACS. Analyze root-mean-square deviation (RMSD) and fluctuation (RMSF) to assess binding mode robustness .
Data Contradiction & Validation
Q. How to resolve discrepancies in biological activity data across studies?
Potential causes include impurities or degradation products. Mitigation strategies:
- Re-analyze compound purity via LC-MS before assays.
- Validate biological activity using orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance).
- Cross-reference with structurally similar compounds (e.g., tert-butyl pyrrolidinecarbamates) to identify structure-activity relationships (SAR) .
Q. Why might NMR spectra show unexpected peaks after synthesis?
Common issues:
- Residual solvents : Ensure thorough drying under vacuum.
- Diastereomers : Optimize reaction conditions (e.g., lower temperature) to minimize epimerization.
- Degradation : Confirm storage conditions and analyze via TLC or HPLC immediately after synthesis .
Methodological Best Practices
Q. What analytical workflows are recommended for characterizing degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
